N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide
Description
N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide is a complex organic compound that features a bicyclic hexane structure fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(17(20)16-13-6-4-7-14(13)16)10-12-9-11-5-2-3-8-15(11)18-12/h2-3,5,8-9,13-14,16,18H,4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVJQXGTONWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2N1)C(=O)C3C4C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide typically involves a multi-step process. One common approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of starting materials and catalysts in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bicyclic hexane structure may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their unique properties.
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds are also bicyclic and have applications in drug design.
Uniqueness
N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide is unique due to its combination of an indole moiety with a bicyclic hexane structure. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
